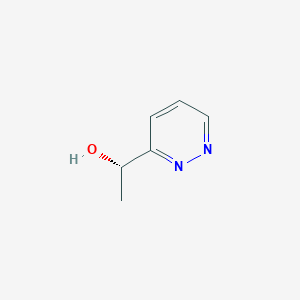
(S)-1-(Pyridazin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-pyridazin-3-ylethanol is a chiral compound with a pyridazine ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-pyridazin-3-ylethanol typically involves the reduction of pyridazin-3-yl ketone using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of (1S)-1-pyridazin-3-ylethanol may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalytic hydrogenation techniques and advanced purification processes to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-pyridazin-3-ylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridazin-3-yl aldehyde or pyridazin-3-yl carboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-pyridazin-3-ylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-pyridazin-3-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridazine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-pyridazin-3-ylethanol: The enantiomer of (1S)-1-pyridazin-3-ylethanol with different stereochemistry.
Pyridazin-3-yl methanol: A similar compound with a methanol group instead of ethanol.
Pyridazin-3-yl ethylamine: A compound with an ethylamine group instead of ethanol.
Uniqueness
(1S)-1-pyridazin-3-ylethanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. Its ability to form specific interactions with molecular targets makes it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(1S)-1-pyridazin-3-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3/t5-/m0/s1 |
InChI Key |
REKAZYZDOBKGMH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NN=CC=C1)O |
Canonical SMILES |
CC(C1=NN=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















